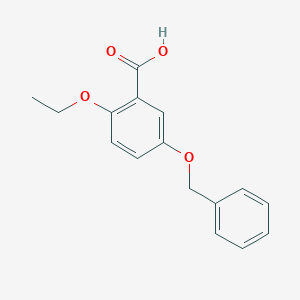

5-Benzyloxy-2-ethoxybenzoic acid

Description

Properties

IUPAC Name |

2-ethoxy-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-2-19-15-9-8-13(10-14(15)16(17)18)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAPQMOYJVUFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Type

The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent position and functional groups. Below is a comparative analysis of key analogs:

Key Observations:

Electronic Effects: Bromo (electron-withdrawing) and methoxy/ethoxy (electron-donating) substituents significantly alter reactivity. Bromo-substituted derivatives (e.g., 5-Bromo-2-methoxybenzoic acid) exhibit enhanced antibacterial activity, likely due to increased electrophilicity . Ethoxy groups improve solubility in non-polar solvents compared to methoxy, as seen in 2-ethoxybenzoic acid (logP ~1.8) vs. 2-methoxybenzoic acid (logP ~1.5) .

Steric and Lipophilic Effects :

Preparation Methods

Synthesis of 2-Ethoxybenzoic Acid Core

A key intermediate in the preparation of 5-Benzyloxy-2-ethoxybenzoic acid is 2-ethoxybenzoic acid. A patented method provides an efficient synthetic route with the following steps:

- Starting Materials: Aromatic amido pyridine-1-oxide, cuprous chloride (CuCl), potassium carbonate (K2CO3), and an organic solvent.

-

- Aromatic amido pyridine-1-oxide, CuCl, and organic solvent are sequentially added to a reaction vessel.

- The mixture is stirred at room temperature for 25–35 minutes until a complex precipitate forms.

- Potassium carbonate is added, and the reaction temperature is raised to 125–135°C for 10–15 hours.

- After reaction completion, the mixture undergoes extraction, drying, concentration, and chromatographic separation to isolate the ethoxylated product.

- The ethoxylated intermediate is then subjected to alkaline hydrolysis followed by acidification to yield 2-ethoxybenzoic acid.

| Component | Molar Ratio (relative to CuCl) | Amount (per 1 mmol CuCl) |

|---|---|---|

| Aromatic amido pyridine-1-oxide | 0.8–1.2 | — |

| Cuprous chloride (CuCl) | 0.8–1.2 | — |

| Potassium carbonate (K2CO3) | 0.3–0.6 | — |

| Organic solvent | — | 5–10 mL |

-

- Ethoxylated product: ~84%

- Final 2-ethoxybenzoic acid: ~80%

-

- The ethoxylated intermediate displays characteristic ^1H NMR and ^13C NMR signals consistent with the expected structure.

- The final 2-ethoxybenzoic acid shows a melting point around 140–141 °C and distinct NMR peaks confirming successful synthesis.

This method is noted for its mild reaction conditions, inexpensive catalyst, good substrate scope, and high yield (up to 87%) with easy removal of directing groups under mild conditions.

Introduction of the Benzyloxy Group

The benzyloxy group at the 5-position can be introduced via benzylation of the corresponding hydroxy group on the aromatic ring. A convenient and mild benzylation method involves the use of 2-benzyloxy-1-methylpyridinium triflate as the benzyl transfer reagent.

Preparation of 2-Benzyloxypyridine:

- React benzyl alcohol with 2-chloropyridine and potassium hydroxide in refluxing toluene for 1 hour.

- This yields 2-benzyloxypyridine in 97% yield without the need for crown ethers.

Formation of Active Benzyl Transfer Reagent:

- N-methylation of 2-benzyloxypyridine with methyl triflate generates 2-benzyloxy-1-methylpyridinium triflate in situ.

- This reagent releases an electrophilic benzyl species upon warming, enabling benzylation under neutral conditions.

-

- Mix the substrate alcohol (in this case, the hydroxy group on the ethoxybenzoic acid derivative), 2-benzyloxypyridine, and magnesium oxide in toluene.

- Cool to 0 °C, then add methyl triflate to generate the active benzylating agent.

- Warm to room temperature and heat at 90 °C for 24 hours.

-

- Mild, neutral conditions compatible with acid- and base-sensitive substrates.

- Avoids use of strong acids or bases that may degrade sensitive functionalities.

- High yields (typically 79–93%) for benzyl ether formation reported in related substrates.

-

- Toluene is generally effective and cost-efficient.

- For substrates unreactive in toluene, trifluorotoluene can be used as an alternative solvent to enhance reactivity.

| Substrate Alcohol | Method A (in situ reagent) | Method B (pre-formed reagent) | Yield (%) |

|---|---|---|---|

| Monoglyme | 92 | 93 | 92–93 |

| Roche ester | 79 | 76–82 | 76–82 |

| Glucose derivative (in toluene) | 0 (no reaction) | 84 (in trifluorotoluene) | 0 / 84 |

| N-Boc-serine methyl ester | 84 | — | 84 |

| Methyl lactate | 79 | — | 79 |

This benzylation method is versatile and can be adapted for the synthesis of benzyl ethers and esters, making it suitable for introducing the benzyloxy group in this compound synthesis.

Summary of Preparation Strategy

| Step | Description | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Synthesis of 2-ethoxybenzoic acid | Cu-catalyzed ethoxylation followed by hydrolysis and acidification | Aromatic amido pyridine-1-oxide, CuCl, K2CO3, organic solvent, 125–135°C | 80–87 | Mild conditions, high yield |

| 2. Preparation of 2-benzyloxypyridine | Benzyl alcohol + 2-chloropyridine + KOH reflux in toluene | Toluene, reflux 1 h | 97 | No crown ether required |

| 3. Benzylation of hydroxy group | In situ N-methylation of 2-benzyloxypyridine, MgO base, heating at 90°C | Methyl triflate, toluene or trifluorotoluene | 79–93 | Neutral conditions, compatible with sensitive groups |

Research Findings and Notes

- The copper-catalyzed ethoxylation method offers a robust route to 2-ethoxybenzoic acid with excellent yields and operational simplicity.

- The benzylation via 2-benzyloxy-1-methylpyridinium triflate is a mild and efficient alternative to traditional benzylation methods that require acidic or basic conditions.

- Use of trifluorotoluene as a solvent can improve yields for certain substrates that are unreactive in toluene.

- The methodology is applicable to a broad range of substrates, indicating good substrate tolerance and versatility.

- The directing group in the ethoxylation step can be removed under mild conditions, facilitating further functionalization.

This comprehensive preparation approach combining copper-catalyzed ethoxylation and mild benzylation provides a reliable and efficient pathway to synthesize this compound with high purity and yield.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Benzyloxy-2-ethoxybenzoic acid in a laboratory setting?

- Methodology : The synthesis typically involves benzylation and ethoxylation of a salicylic acid derivative. For example, benzyl ether protection can be achieved using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by ethoxy group introduction via nucleophilic substitution. Purification often employs recrystallization from ethanol or column chromatography. Crystallographic studies (e.g., X-ray diffraction) confirm molecular conformation .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts. Ensure inert atmosphere for sensitive intermediates .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible materials like strong oxidizers. Use nitrile gloves and lab coats to prevent skin contact, and employ fume hoods for handling powders to reduce inhalation risk .

- Stability Factors : Degradation under prolonged storage may occur via hydrolysis of the benzyloxy group. Conduct periodic purity checks using HPLC .

Advanced Research Questions

Q. What analytical techniques are critical for resolving discrepancies in spectroscopic data during characterization?

- Approach : Cross-validate NMR (¹H/¹³C) and IR data with computational modeling (e.g., DFT). For structural ambiguities, single-crystal X-ray diffraction provides definitive bond lengths and angles. For example, Martínez-Martínez et al. (1998) resolved conformational isomerism using X-ray crystallography .

- Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from polymorphism; DSC and PXRD can differentiate crystalline forms .

Q. How can researchers assess the pharmacological potential of this compound derivatives?

- Methodology :

In Vitro Screening : Use enzyme inhibition assays (e.g., COX-2) to evaluate anti-inflammatory activity.

SAR Studies : Modify substituents (e.g., methoxy vs. ethoxy groups) and correlate with bioactivity using regression models.

ADME Profiling : Employ HPLC-MS to study metabolic stability in liver microsomes.

- Example : Derivatives with electron-withdrawing groups showed enhanced binding affinity in docking studies, suggesting potential as kinase inhibitors .

Q. What strategies mitigate hazards during large-scale reactions involving this compound?

- Safety Protocols :

- Engineering Controls : Use jacketed reactors with temperature control to prevent exothermic runaway.

- Personal Protection : Respirators (NIOSH-approved) and flame-retardant clothing are mandatory during scale-up.

- Waste Management : Neutralize acidic byproducts before disposal to comply with CERCLA regulations .

Methodological Challenges

Q. How can researchers address low yields in the final step of synthesizing this compound?

- Troubleshooting :

- Catalyst Optimization : Replace traditional bases (e.g., NaOH) with phase-transfer catalysts (e.g., TBAB) to improve ethoxylation efficiency.

- Solvent Selection : Switch from DMF to THF for better solubility of intermediates.

- Byproduct Analysis : Use GC-MS to identify side products (e.g., over-alkylated species) and adjust reaction time .

Q. What advanced techniques validate the purity of this compound for publication standards?

- Validation Suite :

HPLC-DAD : Purity ≥98% with a symmetrical peak (asymmetry factor <1.2).

Elemental Analysis : Match calculated and observed C/H/N ratios (deviation <0.3%).

Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M-H]⁻) with <3 ppm error .

Ethical and Compliance Considerations

Q. What regulatory guidelines apply to ecological toxicity testing of this compound?

- Framework : Follow OECD Test No. 201 (Algal Growth Inhibition) and No. 211 (Daphnia Reproduction). Acute toxicity (LC50/EC50) must be reported under REACH. Biodegradability assessments (e.g., OECD 301F) determine environmental persistence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.